6-nitro-1H-indazole-4-carboxylic acid
Overview
Description
6-nitro-1H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of a nitro group at the 6th position and a carboxylic acid group at the 4th position makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
Indazole derivatives have been known to interact with various targets, including the respiratory system .
Mode of Action
Indazole derivatives have been reported to inhibit cell growth, suggesting a potential interaction with cellular proliferation pathways .
Biochemical Pathways
Indazole derivatives have been associated with various biological activities, indicating their involvement in multiple biochemical pathways .
Result of Action
Indazole derivatives have been reported to inhibit cell growth, suggesting potential cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-1H-indazole-4-carboxylic acid typically involves the nitration of 1H-indazole-4-carboxylic acid. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is usually carried out under controlled temperatures to ensure the selective nitration at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-nitro-1H-indazole-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, dimethylformamide (DMF)
Esterification: Methanol, sulfuric acid
Major Products
Reduction: 6-amino-1H-indazole-4-carboxylic acid
Substitution: Various substituted indazoles depending on the nucleophile used
Esterification: Methyl 6-nitro-1H-indazole-4-carboxylate
Scientific Research Applications
6-nitro-1H-indazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes and pigments due to its stable nitro group.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-4-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-amino-1H-indazole-4-carboxylic acid: The amino group provides different reactivity and biological activity compared to the nitro group.
1H-indazole-3-carboxylic acid: The carboxylic acid group is positioned differently, affecting its chemical and biological properties.
Uniqueness
6-nitro-1H-indazole-4-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which allows for a wide range of chemical modifications and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-nitro-1H-indazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)5-1-4(11(14)15)2-7-6(5)3-9-10-7/h1-3H,(H,9,10)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHBWBBCYGPFHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)C=NN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646313 | |
Record name | 6-Nitro-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-61-9 | |
Record name | 6-Nitro-1H-indazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitro-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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